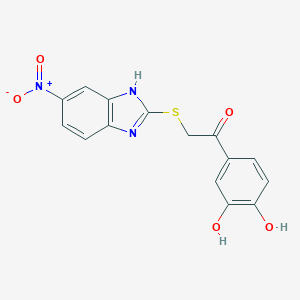
1-(3,4-dihydroxyphenyl)-2-({5-nitro-1H-benzimidazol-2-yl}sulfanyl)ethanone
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(3,4-dihydroxyphenyl)-2-({5-nitro-1H-benzimidazol-2-yl}sulfanyl)ethanone is a complex organic compound that features both phenolic and benzimidazole functional groups
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 1-(3,4-dihydroxyphenyl)-2-({5-nitro-1H-benzimidazol-2-yl}sulfanyl)ethanone typically involves multi-step organic reactions. A common synthetic route may include:
Formation of the Benzimidazole Core: This can be achieved by the condensation of o-phenylenediamine with a suitable carboxylic acid or its derivatives under acidic conditions.
Nitration: The benzimidazole core can be nitrated using a mixture of concentrated nitric and sulfuric acids to introduce the nitro group at the desired position.
Thioether Formation: The thiol group can be introduced by reacting the nitrobenzimidazole with a suitable thiol reagent.
Coupling with 3,4-Dihydroxyphenylacetone: The final step involves coupling the thiolated benzimidazole with 3,4-dihydroxyphenylacetone under basic conditions to form the target compound.
Industrial Production Methods
Industrial production methods would likely involve optimization of the above synthetic route to maximize yield and purity while minimizing cost and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.
Analyse Des Réactions Chimiques
Types of Reactions
1-(3,4-dihydroxyphenyl)-2-({5-nitro-1H-benzimidazol-2-yl}sulfanyl)ethanone can undergo various chemical reactions, including:
Oxidation: The phenolic groups can be oxidized to quinones using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: The nitro group can be reduced to an amine using reducing agents such as hydrogen gas over a palladium catalyst or sodium dithionite.
Substitution: The phenolic hydroxyl groups can participate in nucleophilic substitution reactions to form ethers or esters.
Common Reagents and Conditions
Oxidation: Potassium permanganate, hydrogen peroxide.
Reduction: Hydrogen gas with palladium catalyst, sodium dithionite.
Substitution: Alkyl halides for ether formation, acyl chlorides for ester formation.
Major Products
Oxidation: Quinones.
Reduction: Amines.
Substitution: Ethers, esters.
Applications De Recherche Scientifique
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: As a probe for studying enzyme activities or as a potential inhibitor of specific biological pathways.
Medicine: Potential therapeutic applications due to its structural similarity to known bioactive compounds.
Industry: Use in the development of new materials with specific properties.
Mécanisme D'action
The mechanism of action of 1-(3,4-dihydroxyphenyl)-2-({5-nitro-1H-benzimidazol-2-yl}sulfanyl)ethanone would depend on its specific application. In a biological context, it may interact with enzymes or receptors, modulating their activity. The phenolic and nitro groups could participate in redox reactions, while the benzimidazole moiety could interact with nucleic acids or proteins.
Comparaison Avec Des Composés Similaires
Similar Compounds
1-(3,4-Dihydroxyphenyl)-2-mercaptoethanone: Lacks the benzimidazole moiety.
2-(3,4-Dihydroxyphenyl)-1H-benzimidazole: Lacks the nitro group and the thioether linkage.
5-Nitro-1H-benzimidazole-2-thiol: Lacks the phenolic group.
Uniqueness
1-(3,4-dihydroxyphenyl)-2-({5-nitro-1H-benzimidazol-2-yl}sulfanyl)ethanone is unique due to the combination of its functional groups, which confer distinct chemical reactivity and potential biological activity. The presence of both phenolic and benzimidazole groups allows for diverse interactions with biological targets, while the nitro group adds an additional layer of reactivity.
Propriétés
Formule moléculaire |
C15H11N3O5S |
|---|---|
Poids moléculaire |
345.3g/mol |
Nom IUPAC |
1-(3,4-dihydroxyphenyl)-2-[(6-nitro-1H-benzimidazol-2-yl)sulfanyl]ethanone |
InChI |
InChI=1S/C15H11N3O5S/c19-12-4-1-8(5-13(12)20)14(21)7-24-15-16-10-3-2-9(18(22)23)6-11(10)17-15/h1-6,19-20H,7H2,(H,16,17) |
Clé InChI |
QBJTWNQVNTYDIL-UHFFFAOYSA-N |
SMILES |
C1=CC(=C(C=C1C(=O)CSC2=NC3=C(N2)C=C(C=C3)[N+](=O)[O-])O)O |
SMILES canonique |
C1=CC(=C(C=C1C(=O)CSC2=NC3=C(N2)C=C(C=C3)[N+](=O)[O-])O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





![4-METHYL-N-[3-(PHENYLAMINO)QUINOXALIN-2-YL]BENZENE-1-SULFONAMIDE](/img/structure/B504787.png)
![3-amino-N-[3-(trifluoromethyl)phenyl]-6,7,8,9-tetrahydro-5H-cyclohepta[b]thieno[3,2-e]pyridine-2-carboxamide](/img/structure/B504788.png)
![N-(2-{[(1-phenylethyl)amino]carbonyl}phenyl)nicotinamide](/img/structure/B504789.png)
![N,N-diallyl-5-[(2-methylbenzoyl)amino]-1-phenyl-1H-pyrazole-4-carboxamide](/img/structure/B504797.png)
![2-methyl-N-{2-[(2-methylphenyl)carbamoyl]phenyl}benzamide](/img/structure/B504798.png)
![N-{2-[(furan-2-ylmethyl)carbamoyl]phenyl}-2-methylbenzamide](/img/structure/B504800.png)
![5-(4-methoxyphenyl)-6-(4-methylphenyl)-1-phenyl-1,5-dihydro-4H-pyrazolo[3,4-d]pyrimidin-4-one](/img/structure/B504801.png)
![N-[4-(azepan-1-ylcarbonyl)-1-phenyl-1H-pyrazol-5-yl]-3-fluorobenzamide](/img/structure/B504802.png)
![3-fluoro-N-[4-(4-morpholinylcarbonyl)-1-phenyl-1H-pyrazol-5-yl]benzamide](/img/structure/B504806.png)
![N,N-diethyl-5-[(3-fluorobenzoyl)amino]-1-phenyl-1H-pyrazole-4-carboxamide](/img/structure/B504807.png)
![N'-[2-(3-methoxyphenoxy)acetyl]pyridine-4-carbohydrazide](/img/structure/B504808.png)
